4-(2-methyl-6-(1H-pyrrol-1-yl)pyrimidin-4-yl)-N-(3-(trifluoromethyl)phenyl)piperazine-1-carboxamide
描述
Historical Development of Pyrimidinyl-Piperazine-Carboxamide Research
The pyrimidinyl-piperazine scaffold emerged as a critical structural motif in medicinal chemistry following the discovery of 1-(2-pyrimidinyl)piperazine (1-PP) in the mid-20th century. Early studies identified 1-PP as a metabolite of anxiolytic agents like buspirone and gepirone, revealing its α2-adrenergic receptor antagonism (K~i~ = 7.3–40 nM) and partial 5-HT~1A~ receptor agonism (K~i~ = 414 nM). These findings catalyzed efforts to derivatize the core structure for enhanced selectivity and potency. The introduction of carboxamide functionalities, as seen in later compounds like pyrimidine carboxamides, addressed limitations in metabolic stability and blood-brain barrier permeability. For example, replacing ketone groups with pyrimidine carboxamides in vanin-1 inhibitors improved oral bioavailability and target engagement.
The integration of trifluoromethylphenyl groups, as in the subject compound, reflects a broader trend in medicinal chemistry to leverage fluorine’s electronegativity and lipophilicity for optimizing ligand-receptor interactions. This evolution underscores the iterative process of scaffold hybridization, where pyrimidine’s hydrogen-bonding capacity, piperazine’s conformational flexibility, and carboxamide’s metabolic resilience converge to create multifunctional agents.
Significance in Heterocyclic Medicinal Chemistry
Heterocycles constitute over 85% of biologically active compounds, with nitrogen-containing rings like pyrimidine and piperazine dominating drug discovery pipelines. Pyrimidine’s planar structure enables π-π stacking with aromatic residues in enzyme active sites, while its nitrogen atoms facilitate hydrogen bonding—a feature exploited in kinase inhibitors such as dasatinib. Piperazine, conversely, introduces torsional flexibility, allowing compounds to adopt bioactive conformations across diverse targets, from G protein-coupled receptors to ion channels.
The carboxamide group (-CONH-) in the subject compound serves dual roles: it enhances water solubility via hydrogen bonding and stabilizes binding interactions through dipole-dipole forces. This moiety’s prevalence in FDA-approved drugs (e.g., imatinib) validates its utility in balancing hydrophilicity and lipophilicity. Furthermore, the trifluoromethyl (-CF~3~) group at the 3-position of the phenyl ring augments metabolic stability by resisting cytochrome P450 oxidation, a strategy widely employed in kinase inhibitor design.
Table 1: Key Functional Groups and Their Roles in the Subject Compound
Evolution of Pyrrolopyrimidine-Based Compounds in Drug Discovery
Pyrrolopyrimidines, characterized by fused pyrrole and pyrimidine rings, have become cornerstone scaffolds in oncology, particularly for targeting epidermal growth factor receptor (EGFR) mutants. Early analogs like pyrrolo[2,3-d]pyrimidines demonstrated nanomolar IC~50~ values against EGFR~L858R/T790M~, with substitutions at the 2-, 4-, and 6-positions dictating selectivity profiles. For instance, 2,4,6-trisubstituted derivatives showed dual EGFR/ErbB2 inhibition, while 4-Cl substitutions enhanced potency against resistant mutants.
The subject compound’s 1H-pyrrol-1-yl group at the pyrimidine’s 6-position mirrors strategies observed in trisubstituted pyrrolopyrimidines, where nitrogenous substituents improve target engagement. Computational studies suggest that the pyrrole’s electron-rich nature facilitates charge-transfer interactions with hydrophobic pockets in kinase domains, a hypothesis supported by co-crystallography data. Additionally, the 2-methyl group on the pyrimidine ring likely reduces steric hindrance, enabling optimal orientation within the ATP-binding cleft.
Current Research Landscape and Unmet Needs
Despite advancements, challenges persist in developing pyrimidinyl-piperazine-carboxamides with balanced polypharmacology and minimal off-target effects. Current research prioritizes:
- Selectivity Optimization : While compounds like the subject molecule exhibit high affinity for kinases, overlapping substrate specificities with ABC transporters (e.g., P-glycoprotein) remain problematic.
- Resistance Mitigation : Second-generation analogs aim to overcome T790M/C797S mutations in EGFR through covalent binding strategies, though metabolic instability remains a hurdle.
- Synthetic Accessibility : Multi-step syntheses of trisubstituted pyrimidines, as detailed in flow chemistry studies, highlight the need for automated, scalable protocols.
Emerging techniques like fragment-based drug design and cryo-EM are being leveraged to deorphanize novel targets within this structural class. For example, vanin-1 inhibitors derived from pyrimidine carboxamides demonstrate the scaffold’s versatility beyond oncology, showing promise in inflammatory and metabolic disorders.
属性
IUPAC Name |
4-(2-methyl-6-pyrrol-1-ylpyrimidin-4-yl)-N-[3-(trifluoromethyl)phenyl]piperazine-1-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21F3N6O/c1-15-25-18(28-7-2-3-8-28)14-19(26-15)29-9-11-30(12-10-29)20(31)27-17-6-4-5-16(13-17)21(22,23)24/h2-8,13-14H,9-12H2,1H3,(H,27,31) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UYYPJTFSEGOAQY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC(=N1)N2CCN(CC2)C(=O)NC3=CC=CC(=C3)C(F)(F)F)N4C=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21F3N6O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
430.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
生物活性
The compound 4-(2-methyl-6-(1H-pyrrol-1-yl)pyrimidin-4-yl)-N-(3-(trifluoromethyl)phenyl)piperazine-1-carboxamide, often referred to by its IUPAC name, is a synthetic molecule with potential applications in medicinal chemistry. Its structure features a piperazine ring, a pyrimidine moiety, and a trifluoromethyl group, which are known to impart various biological activities. This article aims to consolidate existing research findings on the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.
- Molecular Formula : C20H28N6O
- Molecular Weight : 432.5 g/mol
- CAS Number : 1428374-55-3
Research indicates that compounds with similar structural motifs often interact with various biological targets, including enzymes and receptors involved in cell signaling pathways. The presence of the pyrimidine and piperazine rings suggests potential activity as a modulator of neurotransmitter systems or as an enzyme inhibitor.
Antitumor Activity
Recent studies have demonstrated that related compounds exhibit significant antiproliferative effects against various human cancer cell lines. For instance, derivatives of pyrimidine and piperazine have shown IC50 values in the low micromolar range against cancer cells such as A549 (lung cancer) and MCF7 (breast cancer) .
Anti-inflammatory Effects
Compounds structurally related to the target molecule have been evaluated for their anti-inflammatory properties. For example, some derivatives have been identified as antagonists of formyl peptide receptors (FPRs), which play a critical role in inflammatory responses . This suggests that the compound may also exhibit similar anti-inflammatory activity through modulation of neutrophil migration.
Neurotransmitter Modulation
The piperazine moiety is well-known for its ability to interact with serotonin and dopamine receptors. Preliminary data suggest that the compound may influence neurotransmitter signaling pathways, potentially offering therapeutic benefits in neuropsychiatric disorders.
Study 1: Antiproliferative Screening
In a recent study evaluating a series of piperazine derivatives for antiproliferative activity, the compound demonstrated significant inhibition of cell growth in several cancer cell lines. The most potent derivatives showed IC50 values ranging from 0.01 µM to 0.46 µM against MCF7 and NCI-H460 cells .
Study 2: Mechanistic Insights into Anti-inflammatory Activity
A study investigating the anti-inflammatory potential of pyrimidine derivatives revealed that certain compounds could inhibit the phosphorylation of ERK1/2 in neutrophils, suggesting a mechanism by which these compounds could exert their effects on inflammation . The compound's ability to block FPR-mediated signaling pathways was highlighted as a promising therapeutic strategy for managing inflammatory diseases.
Data Summary Table
科学研究应用
Chemical Properties and Structure
The molecular formula of this compound is , with a molecular weight of approximately 361.4 g/mol. The compound features a complex structure that includes a pyrimidine ring, piperazine moiety, and a trifluoromethyl phenyl group, which contribute to its biological activity.
Anticancer Activity
Research indicates that compounds with similar structures have shown promising anticancer properties. For instance, derivatives of piperazine and pyrimidine have been explored for their ability to inhibit cancer cell proliferation. Studies have demonstrated that modifications in the piperazine ring can enhance the cytotoxicity against various cancer cell lines, including breast and lung cancer cells .
Antidepressant Effects
The piperazine moiety is commonly associated with antidepressant activity. Compounds that incorporate similar structural features have been studied for their effects on neurotransmitter systems, particularly serotonin and norepinephrine reuptake inhibition. This suggests that the compound may possess potential as an antidepressant agent .
Anticonvulsant Properties
There is evidence supporting the anticonvulsant activity of compounds containing pyrimidine and piperazine frameworks. The structure's ability to modulate ion channels or neurotransmitter receptors could be beneficial in treating epilepsy and other seizure disorders .
Synthesis and Structural Modifications
The synthesis of this compound typically involves multi-step organic reactions, including:
- Pyrimidine formation through condensation reactions.
- Piperazine coupling , where the piperazine ring is introduced to the pyrimidine scaffold.
- Trifluoromethylation , which enhances lipophilicity and biological activity.
Table 1 summarizes various synthetic routes explored in literature for similar compounds:
| Route | Reagents | Yield |
|---|---|---|
| Pyrimidine synthesis | Urea, aldehydes | 70% |
| Piperazine formation | Piperazine derivatives | 65% |
| Trifluoromethylation | Trifluoromethyl iodide | 75% |
Case Study 1: Anticancer Efficacy
A study published in Molecular Cancer Therapeutics evaluated a series of piperazine derivatives against human cancer cell lines. The findings indicated that modifications to the pyrimidine ring significantly enhanced anticancer activity, with one derivative achieving an IC50 value of 0.5 µM against breast cancer cells .
Case Study 2: Neurological Applications
In a clinical trial assessing new antidepressants, a compound structurally related to this piperazine derivative was found to significantly improve symptoms in patients with major depressive disorder compared to placebo, indicating its potential as a therapeutic agent .
相似化合物的比较
Compound A14 ():
- Structure : 4-((4-oxo-3,4-dihydroquinazolin-2-yl)methyl)-N-(3-(trifluoromethyl)phenyl)piperazine-1-carboxamide.
- Comparison: Replaces the pyrimidine-pyrrole core with a quinazolinone ring. The quinazolinone moiety is a known pharmacophore for kinase inhibition.
- Physicochemical Data :
- Melting point: 197.8–200.3 °C.
- ESI-MS: [M+H]⁺ calc. 474.18, found 474.20.
- Key Difference: The quinazolinone group may enhance hydrogen bonding compared to the pyrrole-pyrimidine hybrid in the target compound .
Compound 14 ():
- Structure : 6-methyl-2-(4-(2-(trifluoromethyl)phenyl)-piperazin-1-yl)pyrimidine-4-carboxylic acid.
- Comparison : Shares a pyrimidine-piperazine scaffold but substitutes the pyrrole group with a carboxylic acid.
- Synthesis : Synthesized via palladium-catalyzed amination and saponification, highlighting the versatility of pyrimidine-piperazine derivatives .
Substituent Effects on Piperazine-Carboxamide Derivatives
Compound ML267 ():
- Structure : 4-(3-chloro-5-(trifluoromethyl)pyridin-2-yl)-N-(4-methoxypyridin-2-yl)piperazine-1-carbothioamide.
- Comparison : Replaces the carboxamide with a carbothioamide and uses a pyridine ring instead of pyrrole-pyrimidine.
- Bioactivity : Acts as a bacterial phosphopantetheinyl transferase inhibitor, suggesting that the thiourea group enhances enzyme binding .
Compound 856189-81-6 ():
- Structure : 4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-N-[3-(trifluoromethyl)phenyl]piperazine-1-carboxamide.
- Comparison : Substitutes the pyrimidine-pyrrole core with a chlorinated pyridine ring.
- Physicochemical Data : Molecular formula C₁₈H₁₅ClF₆N₄O (MW 452.8).
Piperazine vs. Piperidine Linkers
Compound KS-00003JA3 ():
- Structure : 1-[2-methyl-6-(trifluoromethyl)pyrimidin-4-yl]-N-(4-methylcyclohexyl)piperidine-4-carboxamide.
- Comparison : Uses a piperidine ring instead of piperazine, reducing nitrogen count and basicity.
- Impact : Piperidine’s rigidity may limit conformational flexibility compared to piperazine, affecting target engagement .
常见问题
Q. How to address irreproducible results in kinase inhibition assays?
- Troubleshooting :
- ATP Concentration : Standardize at Km levels (e.g., 10 µM for EGFR).
- Enzyme Lot Variability : Pre-screen multiple lots for consistent activity .
- Statistical Validation : Use ≥3 independent replicates with ANOVA for significance .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
